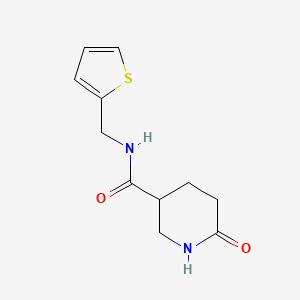
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide, also known as PPSB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. PPSB belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
作用機序
The mechanism of action of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is not fully understood. However, it is believed that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide inhibits the proliferation of cancer cells and induces cell death by apoptosis. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been shown to have antibacterial activity against a range of bacterial strains, including MRSA.
実験室実験の利点と制限
One of the advantages of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in lab experiments is its wide range of biological activities. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial effects, making it a useful compound for studying various biological processes. However, one of the limitations of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is its potential toxicity. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. One area of research is the development of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. Additionally, the potential therapeutic applications of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in the treatment of various diseases, such as cancer and inflammatory disorders, warrant further investigation.
合成法
The synthesis of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide involves the reaction between 4-propylpiperazine and benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in a pure form.
科学的研究の応用
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to have antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
3-(4-propylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(11-12)21(15,19)20/h3-5,11H,2,6-10H2,1H3,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDGGOXVINYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)


![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)

